molecular formula C16H29NO4 B14894342 (2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH

(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH

Cat. No.: B14894342
M. Wt: 299.41 g/mol
InChI Key: ZDXNBLYULCBRJX-INIZCTEOSA-N
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Description

“(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH” is a modified proline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3,3-dimethylbutyl substituent at the 2-position of the proline ring. Proline, a cyclic secondary amino acid, is widely utilized in peptide synthesis due to its conformational rigidity. This compound is likely employed as a specialized building block in the synthesis of peptidomimetics or bioactive peptides requiring tailored steric or hydrophobic properties.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

(2R)-2-(3,3-dimethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H29NO4/c1-14(2,3)9-10-16(12(18)19)8-7-11-17(16)13(20)21-15(4,5)6/h7-11H2,1-6H3,(H,18,19)/t16-/m0/s1

InChI Key

ZDXNBLYULCBRJX-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as triethylamine or N,N-diisopropylethylamine are often used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural properties allow it to mimic natural substrates in biochemical assays.

Medicine

In medicine, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH” can be contextualized by comparing it with related compounds, focusing on protecting groups, substituents, and molecular properties.

Comparison with Fmoc-Dab(Boc)-OH

Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid) shares the Boc protecting group but differs in backbone structure and additional substituents:

  • Amino Acid Core: While the target compound uses proline (a cyclic amino acid), Fmoc-Dab(Boc)-OH incorporates 2,4-diaminobutyric acid (Dab), a linear, diamino acid enabling dual functionalization.
  • Protecting Groups : Fmoc-Dab(Boc)-OH employs both Fmoc (fluorenylmethyloxycarbonyl) and Boc groups. Fmoc is base-labile, whereas Boc requires acidic conditions for deprotection, offering orthogonal protection strategies in solid-phase peptide synthesis .
Property This compound Fmoc-Dab(Boc)-OH
Molecular Formula Not explicitly provided C24H28N2O6
CAS Number Not available 125238-99-5
Protecting Groups Boc Fmoc, Boc
Key Substituent 3,3-Dimethylbutyl Boc-protected amine

Comparison with 3,3-Dimethylbutyl-Containing Phosphonothioates

The phosphonothioate ester 3,3-Dimethylbutyl S-2-dimethylaminoethyl methylphosphonothiolate (CAS 34388-36-8) shares the 3,3-dimethylbutyl substituent but differs in core structure and application:

  • Role of 3,3-Dimethylbutyl: In both compounds, this substituent enhances lipophilicity. However, in the phosphonothioate, it likely improves membrane permeability for biological targeting, while in the proline derivative, it may stabilize specific peptide conformations .
Property This compound 3,3-Dimethylbutyl Phosphonothioate
Molecular Formula Not explicitly provided C11H26NO2PS
CAS Number Not available 34388-36-8
Primary Use Peptide synthesis Organophosphorus agent

Research Findings and Implications

  • Steric and Solubility Effects : The 3,3-dimethylbutyl group in “this compound” likely reduces aqueous solubility compared to unmodified proline derivatives but enhances compatibility with organic solvents, critical for specific synthetic conditions .
  • Deprotection Challenges : Unlike Fmoc-Dab(Boc)-OH, which allows sequential deprotection, the Boc group in the target compound requires acidic conditions that may destabilize acid-sensitive substituents .
  • Toxicological Data: Limited toxicological information is available for such specialized amino acid derivatives, necessitating caution in handling .

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